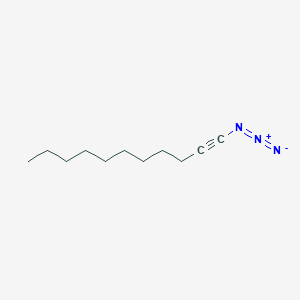
1-Azidoundec-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azidoundec-1-yne is an organic compound characterized by the presence of an azide group (-N₃) and an alkyne group (-C≡C-).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Azidoundec-1-yne can be synthesized through a multi-step process involving the conversion of undec-10-yn-1-yl methanesulfonate to the desired azide compound. The reaction typically involves the use of sodium azide (NaN₃) and sodium iodide (NaI) in dimethyl sulfoxide (DMSO) as the solvent. The reaction mixture is stirred at room temperature for an extended period, usually around 16 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale preparation. The scalability of the process depends on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-Azidoundec-1-yne undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The compound participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are widely used in bioconjugation and material sciences.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Cycloaddition Reactions: Typically involve the use of cyclooctynes or other strained alkynes as reaction partners. The reactions are often carried out in the absence of copper catalysts to avoid toxicity issues.
Substitution Reactions: Common reagents include nucleophiles such as amines or phosphines, which can react with the azide group to form corresponding substituted products.
Major Products Formed
Cycloaddition Reactions: The major products are triazoles, which are valuable intermediates in pharmaceuticals and materials science.
Substitution Reactions: The products depend on the nature of the substituent introduced but generally include amines, phosphines, or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-Azidoundec-1-yne has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Wirkmechanismus
The mechanism of action of 1-azidoundec-1-yne primarily involves its reactivity with other molecules through cycloaddition and substitution reactions. The azide group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings. These reactions are often bioorthogonal, meaning they can occur in biological systems without interfering with native biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Azidooctane: Similar in structure but with a shorter carbon chain.
1-Azidodecane: Another azide compound with a different carbon chain length.
1-Azidododecane: Similar structure with a longer carbon chain.
Uniqueness
1-Azidoundec-1-yne is unique due to the presence of both an azide and an alkyne group, which allows it to participate in a broader range of chemical reactions compared to compounds with only one of these functional groups. This dual functionality makes it particularly valuable in applications requiring specific reactivity and selectivity.
Eigenschaften
CAS-Nummer |
832726-27-9 |
|---|---|
Molekularformel |
C11H19N3 |
Molekulargewicht |
193.29 g/mol |
IUPAC-Name |
1-azidoundec-1-yne |
InChI |
InChI=1S/C11H19N3/c1-2-3-4-5-6-7-8-9-10-11-13-14-12/h2-9H2,1H3 |
InChI-Schlüssel |
UYQIAIHQBSWCLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC#CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


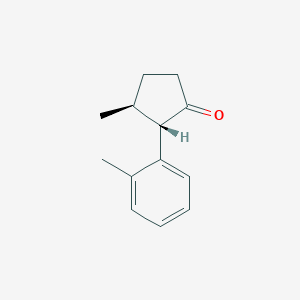
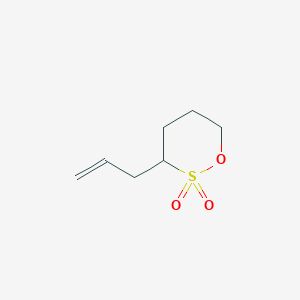
![4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14212462.png)
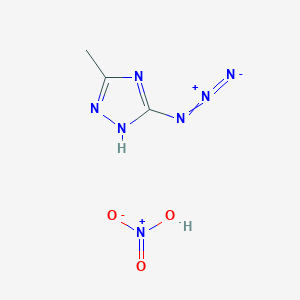
![2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14212480.png)
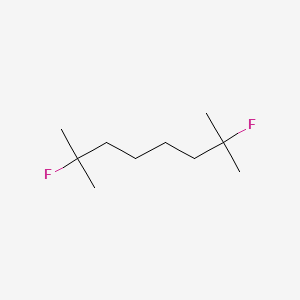
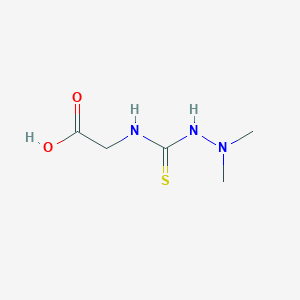
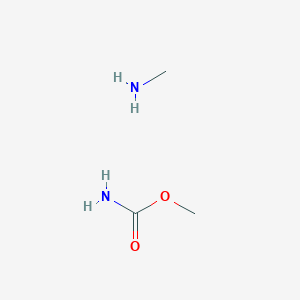
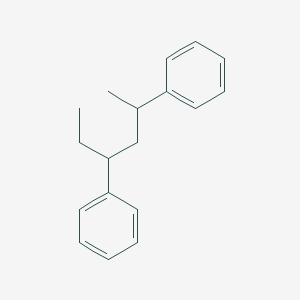
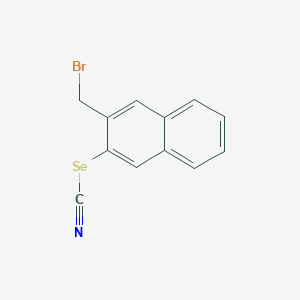
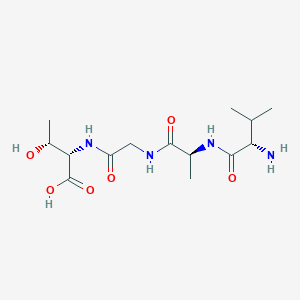
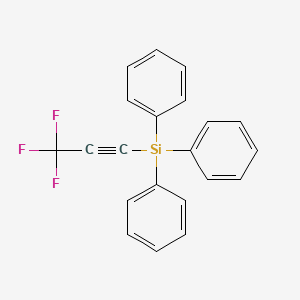
![1H-Pyrazolo[4,3-c]isoquinoline, 7-methoxy-3-methyl-5-(2-pyridinyl)-](/img/structure/B14212514.png)
![5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride](/img/structure/B14212517.png)
